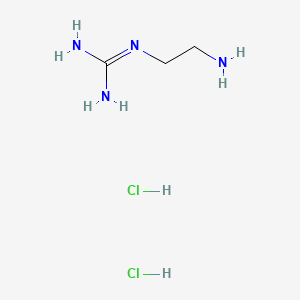

(2-Aminoethyl)guanidine dihydrochloride

Übersicht

Beschreibung

(2-Aminoethyl)guanidine dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N4. It is commonly used in various scientific research fields due to its unique properties and reactivity. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)guanidine dihydrochloride typically involves the reaction of guanidine with ethylenediamine in the presence of hydrochloric acid. This reaction proceeds under mild conditions and results in the formation of the dihydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach. This method involves the sequential addition of reactants and catalysts to a single reaction vessel, minimizing the need for intermediate purification steps and enhancing overall yield .

Analyse Chemischer Reaktionen

2.1. Role as a Catalyst in Cycloaddition Reactions

Guanidine derivatives, including (2-aminoethyl)guanidine dihydrochloride, can act as catalysts in CO₂ cycloaddition with epoxides. For example, guanidine hydrochloride (GndCl) synergizes with ZnI₂ to form cyclic carbonates under mild conditions (100°C, 1 MPa CO₂ pressure) . While direct evidence for this compound in this reaction is limited, its structural similarity suggests potential utility:

-

Mechanism : The guanidine moiety activates CO₂ via nucleophilic attack, forming a zwitterionic intermediate, while the Zn²⁺ center polarizes the epoxide’s C-O bond .

-

Yields : In analogous systems, GndCl/ZnI₂ achieves ≥99% selectivity for propylene carbonate at 94% yield .

2.2. Multicomponent Reactions

Guanidine salts are versatile in multicomponent reactions, such as the synthesis of pyrimidine derivatives. For instance, guanidinium carbonate reacts with aldehydes and β-ketoesters to form 2-aminopyrimidines . Extrapolating this, this compound could participate in similar condensations due to its nucleophilic aminoethyl group.

3.1. Substitution and Addition Reactions

The aminoethyl group in this compound can act as a nucleophile in substitution or addition reactions. For example:

-

Alkylation/Acylation : The guanidine’s nucleophilic nitrogen can react with alkylating agents (e.g., methyl triflate) or acylating agents, analogous to methods used for other guanidine derivatives .

-

Michael Addition : Guanidines participate in Michael additions with α,β-unsaturated carbonyl compounds, as seen in catalytic applications of guanidine derivatives .

3.2. Condensation Reactions

Guanidines readily undergo condensation with bis-electrophiles to form fused heterocycles. For instance, 2-aminodihydropyrimidines react with enones to form pyrimidoquinazolines . While not explicitly demonstrated for this compound, its structure suggests compatibility with such reactions:

-

Reaction Conditions :

Parameter Example Values Solvent Chlorobenzene, THF Temperature 95–100°C Catalyst Ammonium acetate Yield 57–100%

4.1. One-Pot Guanidinylation

This compound could serve as a guanylation reagent in nucleophilic substitution reactions. For example:

-

Reaction with Thioureas : Substitution of thiourea derivatives with amines under basic conditions .

-

Mitsunobu Reaction : Coupling with alcohols or other nucleophiles using reagents like triphenylphosphine and diethyl azodicarboxylate .

4.2. Preparation of Fused Systems

The compound’s guanidine core and aminoethyl group enable participation in cyclocondensations. For example, guanidines react with bis-electrophiles to form pyrimidopyrimidines or pyrimidotriazines . A representative reaction is shown below:

Scheme 1 : Condensation of this compound with a bis-electrophile to form a fused heterocycle.

(Adapted from analogous systems in )

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)guanidine is an organic compound featuring a guanidine structure, characterized by a central carbon atom bonded to two amino groups and an ethylamine-containing side chain. It has a molecular formula of CH9N5. N-(2-Aminoethyl)guanidine is valuable in biological research and synthetic chemistry because of its ability to form stable complexes and its reactivity with other molecules.

Applications

N-(2-Aminoethyl)guanidine and its derivatives have a variety of applications across different scientific and industrial fields:

- Pharmaceuticals N-(2-Aminoethyl)guanidine is used in drug formulations targeting metabolic disorders. It has been studied for inhibiting advanced glycation end-products, which are implicated in aging-related diseases and diabetes. It also exhibits antimicrobial properties due to its ability to interact with phospholipid membranes, thus disrupting cellular integrity. Its effects on nitric oxide synthase also suggest applications for cardiovascular health.

- Antimicrobial Research Guanidine-functionalized anthranilamides, which contain guanidino cationic groups, have demonstrated antibacterial activity against S. aureus and E. coli . Fluoro-substituted guanidinium compounds have shown a minimum inhibitory concentration (MIC) of 2.0 µM against S. aureus and can reduce established biofilms of S. aureus by 92% at 64 µM concentration . Bromo-substituted guanidinium compounds have exhibited good MIC against S. aureus (3.9 µM) and E. coli (15.6 µM) .

- Organic Synthesis Highly basic bicyclic and tricyclic guanidine compounds are used as polymer additives and in organic synthesis .

- Hair Bleaching Guanidine derivatives are used in peroxide hair bleaching compositions as ammonia-free alkalinization agents .

Interactions with Biological Molecules

N-(2-Aminoethyl)guanidine interacts with several biological molecules, affecting the activity of nitric oxide synthase, which is important for cardiovascular function. Its interaction with phospholipid membranes provides a mechanism for its antimicrobial activity by disrupting membrane integrity, leading to cell death.

Comparison with Other Guanidines

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Guanidine | Simple guanidine structure | Basicity and reactivity in organic synthesis |

| Aminoguanidine | Contains an amino group | Inhibits advanced glycation end-products |

| N,N-Dimethylguanidine | Two methyl groups attached to the guanidine core | Increased lipophilicity compared to N-(2-Aminoethyl)guanidine |

| 1,3-Dimethylbiguanide | Two guanidine units connected by a carbon chain | Exhibits different biological activities |

Wirkmechanismus

The mechanism of action of (2-Aminoethyl)guanidine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule . These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which stabilize the compound-target complex and modulate its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Guanidine hydrochloride: Similar in structure but lacks the ethylamine group.

Methylguanidine: Contains a methyl group instead of an ethylamine group.

Phenylguanidine: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

(2-Aminoethyl)guanidine dihydrochloride is unique due to its ethylamine group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biologische Aktivität

(2-Aminoethyl)guanidine dihydrochloride (AEG) is a guanidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

AEG is characterized by its guanidine group, which confers unique chemical properties that facilitate interactions with biological macromolecules. The compound is soluble in water due to its dihydrochloride form, enhancing its bioavailability for various applications.

The biological activity of AEG can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : AEG has been shown to inhibit NOS, leading to reduced nitric oxide production. This action is significant in conditions where nitric oxide contributes to pathophysiological states, such as inflammation and neurodegeneration .

- Antimicrobial Activity : Research indicates that AEG exhibits antimicrobial properties against various pathogens. It acts by disrupting bacterial cell membranes and inhibiting protein synthesis, making it effective against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : AEG has demonstrated neuroprotective properties in models of ischemia and neurodegenerative diseases. Its ability to modulate excitatory neurotransmission and reduce oxidative stress is crucial in protecting neuronal cells from damage .

Antimicrobial Activity

AEG has been evaluated for its antimicrobial efficacy. Studies have reported minimum inhibitory concentrations (MICs) indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study found that AEG derivatives showed MIC values as low as 2.0 µM against S. aureus, highlighting their potential as effective antimicrobial agents .

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| AEG | 2.0 | 15.6 |

| Derivative 1 | 3.9 | 31.2 |

| Derivative 2 | 15.6 | 125 |

Neuroprotective Effects

In animal models of stroke, AEG administration resulted in significant reductions in infarct size and improved neurological outcomes. These effects are believed to stem from its ability to modulate glutamate receptors and enhance neurotrophic factor signaling .

Case Studies

- Antimicrobial Efficacy : In a comparative study, AEG was tested alongside other guanidine derivatives for their antimicrobial properties. Results indicated that AEG was among the most effective compounds, particularly against multi-drug resistant strains of bacteria, suggesting its potential utility in clinical settings where antibiotic resistance is a concern .

- Neuroprotection in Ischemic Models : AEG was administered to rats subjected to middle cerebral artery occlusion (MCAO). The treatment resulted in significant neuroprotection, with histological analysis showing reduced neuronal loss compared to control groups .

Safety and Toxicity

While AEG exhibits promising biological activities, safety assessments are crucial for its therapeutic application. Studies have indicated that at therapeutic doses, AEG does not exhibit significant cytotoxicity towards mammalian cells; however, further investigations are warranted to fully understand its safety profile .

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H4,5,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJBBNCBVZZHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987460 | |

| Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68027-22-5 | |

| Record name | (2-Aminoethyl)guanidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)guanidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.